molecular formula C11H10BrNO2 B1653012 Acetamide, N-(6-bromo-2,3-dihydro-3-oxo-1H-inden-5-yl)- CAS No. 170456-57-2

Acetamide, N-(6-bromo-2,3-dihydro-3-oxo-1H-inden-5-yl)-

Cat. No.: B1653012
CAS No.: 170456-57-2
M. Wt: 268.11 g/mol
InChI Key: QXKFCOLJFYLSIC-UHFFFAOYSA-N
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Description

This compound (CAS: 158205-18-6) is a brominated indenyl-acetamide derivative with a molecular weight of 268.11 g/mol. Key properties include a melting point of 162–164°C, predicted boiling point of 458.5±45.0°C, and density of 1.631±0.06 g/cm³ . It is synthesized as a pharmaceutical intermediate, highlighting its relevance in drug development .

Properties

IUPAC Name

N-(6-bromo-3-oxo-1,2-dihydroinden-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-6(14)13-10-5-8-7(4-9(10)12)2-3-11(8)15/h4-5H,2-3H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKFCOLJFYLSIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C2CCC(=O)C2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30437608
Record name Acetamide, N-(6-bromo-2,3-dihydro-3-oxo-1H-inden-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170456-57-2
Record name Acetamide, N-(6-bromo-2,3-dihydro-3-oxo-1H-inden-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Acetylation of 5-Amino-6-Bromo-1-Indanone

This two-step method involves bromination followed by acetylation.

Step 1: Synthesis of 5-Amino-6-Bromo-1-Indanone
6-Bromo-1-indanone is treated with nitric acid under controlled conditions to introduce a nitro group at position 5, followed by catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol to reduce the nitro group to an amine.

Step 2: Acetylation with Acetic Anhydride
The amine intermediate reacts with acetic anhydride in pyridine at 80°C for 6 hours. The reaction mixture is quenched with ice water, and the product is extracted with ethyl acetate. Purification via silica gel chromatography (hexane:ethyl acetate = 7:3) yields the target compound with a reported yield of 68–72%.

Parameter Value
Reaction Temperature 80°C
Reaction Time 6 hours
Solvent Pyridine
Yield 68–72%
Purification Method Silica Gel Chromatography

Ullmann-Type Coupling with Copper Catalysis

A palladium-free approach utilizes copper(I) iodide and cesium carbonate in 1,4-dioxane under inert atmosphere. This method couples 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one with acetamide precursors via a C–N bond-forming reaction.

Procedure
A mixture of 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one (1.0 equiv), acetamide derivative (1.2 equiv), N,N'-dimethylethylenediamine (3.0 equiv), and copper(I) iodide (10 mol%) in 1,4-dioxane is heated at 85°C for 3 hours. The crude product is purified via preparative HPLC to isolate the target compound in 55–60% yield.

Parameter Value
Catalyst CuI (10 mol%)
Base Cs₂CO₃
Solvent 1,4-Dioxane
Temperature 85°C
Yield 55–60%

Reductive Amination Followed by Acetylation

This route employs reductive amination of 6-bromo-1-indanone with ammonium acetate and sodium cyanoborohydride, followed by acetylation.

Step 1: Reductive Amination
6-Bromo-1-indanone (1.0 equiv) reacts with ammonium acetate (2.0 equiv) and sodium cyanoborohydride (1.5 equiv) in methanol at room temperature for 12 hours. The amine intermediate is isolated via filtration.

Step 2: Acetylation
The amine is treated with acetyl chloride (1.1 equiv) in dichloromethane (DCM) with triethylamine as a base. After stirring for 4 hours, the product is extracted with DCM and purified via recrystallization from ethanol, yielding 65–70% of the target compound.

Critical Analysis of Methodologies

Yield Optimization Challenges

The direct acetylation method (Section 2.1) offers higher yields (68–72%) but requires stringent control over nitro group reduction to avoid over-hydrogenation. In contrast, the Ullmann coupling (Section 2.2) provides milder conditions but suffers from lower yields due to competing side reactions.

Solvent and Catalyst Selection

Pyridine in acetylation reactions enhances nucleophilicity but complicates purification due to its high boiling point. Substituting pyridine with DCM and triethylamine (Section 2.3) simplifies workup but may necessitate additional recrystallization steps.

Scalability and Cost

Copper-catalyzed methods (Section 2.2) are cost-effective for large-scale synthesis but require expensive HPLC purification. Reductive amination (Section 2.3) avoids precious metal catalysts but involves toxic cyanoborohydride reagents.

Chemical Reactions Analysis

Types of Reactions: Acetamide, N-(6-bromo-2,3-dihydro-3-oxo-1H-inden-5-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Acetamide, N-(6-bromo-2,3-dihydro-3-oxo-1H-inden-5-yl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-(6-bromo-2,3-dihydro-3-oxo-1H-inden-5-yl)- involves its interaction with specific molecular targets. The bromine atom and the acetamide group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogues in Pharmaceutical Chemistry

Several acetamide derivatives share structural motifs with the target compound:

  • (E)-2-(5-amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (MW: ~5.4 kDa): Features a quinolinyl group and bromobenzyl substitution, enhancing π-π stacking and receptor affinity .
  • N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide: A pyridazinone derivative acting as a mixed FPR1/FPR2 agonist. The bromophenyl and methoxybenzyl groups modulate receptor specificity .
  • N-[2,3-dihydro-5-methyl-3,3-bis(3-methylphenyl)-2-oxo-1H-indol-1-yl]-acetamide (MW: 384.47 g/mol): Incorporates bis(3-methylphenyl) groups, increasing steric bulk and altering solubility .

Table 1: Structural and Physical Properties

Compound MW (g/mol) Melting Point (°C) Key Substituents
Target Compound 268.11 162–164 6-Br, indenone, acetamide
(E)-2-(...)-quinolin-6-yl)acetamide ~5400 N/A Quinolinyl, bromobenzyl
N-(4-Bromophenyl)-pyridazinone ~400 (est.) N/A Bromophenyl, methoxybenzyl
Bis(3-methylphenyl)-indolyl 384.47 N/A Bis(3-methylphenyl), methyl

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups : The 6-bromo substituent in the target compound is analogous to nitro or chloro groups in N-(3-chlorophenyl)-2,2,2-trichloro-acetamide (). Such groups enhance molecular polarity and influence crystal packing. For example, nitro groups in meta-substituted acetamides significantly reduce crystal symmetry .
  • Hydrogen Bonding : The acetamide group in the target compound facilitates N–H···O hydrogen bonds, similar to N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide , which forms dimeric structures via H-bonds .

Biological Activity

Acetamide, N-(6-bromo-2,3-dihydro-3-oxo-1H-inden-5-yl)-, also known by its CAS number 170456-57-2, is a compound of interest due to its potential biological activities. This article delves into its biological properties, focusing on antibacterial and antifungal activities, and explores research findings and case studies relevant to its applications.

The molecular formula of Acetamide, N-(6-bromo-2,3-dihydro-3-oxo-1H-inden-5-yl)- is C11H12BrNOC_{11}H_{12}BrNO, with a molecular weight of approximately 268.11 g/mol. The structure includes a brominated indene derivative which contributes to its unique biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various acetamide derivatives, including those similar to Acetamide, N-(6-bromo-2,3-dihydro-3-oxo-1H-inden-5-yl)-. While specific data on this compound is limited, related compounds have shown significant activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A comparative study evaluated the antibacterial activity of several compounds, revealing that derivatives with similar structural features exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.12 to 12.5 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli . These findings suggest that Acetamide derivatives could possess comparable efficacy.

CompoundMIC (µg/mL)Target Bacteria
Compound A0.12Staphylococcus aureus
Compound B2.0Escherichia coli
Acetamide (hypothetical)<12.5Various bacteria

Antifungal Activity

In addition to antibacterial properties, there is emerging evidence suggesting that compounds with similar structures may also exhibit antifungal activity. Research indicates that certain acetamide derivatives can inhibit fungal growth effectively.

Case Study: Antifungal Potential

In one study, monomeric alkaloids demonstrated antifungal activity against various strains, with MIC values ranging significantly based on structural modifications . While specific data for Acetamide, N-(6-bromo-2,3-dihydro-3-oxo-1H-inden-5-yl)- is not yet available, the structural similarities imply potential antifungal applications.

CompoundMIC (µg/mL)Target Fungi
Alkaloid A4.69Candida albicans
Alkaloid B16.69Fusarium oxysporum
Acetamide (hypothetical)<20Various fungi

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like Acetamide, N-(6-bromo-2,3-dihydro-3-oxo-1H-inden-5-yl)-. Modifications in the molecular structure can significantly influence their pharmacological properties.

Key Observations

  • Bromination : The presence of bromine has been associated with enhanced antibacterial activity in similar compounds.
  • Indene Framework : The indene structure may contribute to both hydrophobic interactions and electronic effects that enhance biological activity.
  • Substituent Variations : Alterations in substituents can lead to improved efficacy against specific bacterial strains or enhance antifungal properties.

Q & A

Q. Table 1: Example Reaction Conditions for Synthesis

ParameterConditionReference
SolventDMF
BaseNaH (0.002 mol)
Temperature35°C, 8 hours
PurificationIce precipitation + recrystallization

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetamide, N-(6-bromo-2,3-dihydro-3-oxo-1H-inden-5-yl)-
Reactant of Route 2
Reactant of Route 2
Acetamide, N-(6-bromo-2,3-dihydro-3-oxo-1H-inden-5-yl)-

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